molecular formula C25H19N3O3 B5043239 2-benzyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide

2-benzyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide

Cat. No.: B5043239
M. Wt: 409.4 g/mol
InChI Key: FBHCESXVNRREMF-UHFFFAOYSA-N
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Description

2-benzyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, an oxazole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzoxazole core, followed by the introduction of the oxazole ring and the benzyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-benzyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-benzyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Compounds with similar benzoxazole cores but different substituents.

    Oxazole derivatives: Compounds featuring the oxazole ring with various functional groups.

    Benzyl-substituted compounds: Molecules with benzyl groups attached to different core structures.

Uniqueness

2-benzyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c29-25(26-16-20-15-23(31-28-20)18-9-5-2-6-10-18)19-11-12-22-21(14-19)27-24(30-22)13-17-7-3-1-4-8-17/h1-12,14-15H,13,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHCESXVNRREMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C(=O)NCC4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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